molecular formula C8H17ClFN B2827574 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride CAS No. 1896341-44-8

4-(2-Fluoropropan-2-yl)piperidine;hydrochloride

Cat. No. B2827574
CAS RN: 1896341-44-8
M. Wt: 181.68
InChI Key: FQSIBBFIKDRIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 1896341-44-8 . It has a molecular weight of 181.68 . The compound is typically in powder form .


Molecular Structure Analysis

The molecular formula of “4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is C8H16FN . The average mass is 145.218 Da .


Physical And Chemical Properties Analysis

“4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is a powder . The compound has a molecular weight of 181.68 .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The reaction mechanisms involving piperidine derivatives, such as 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, have been studied for their nucleophilic aromatic substitution reactions. These reactions are critical in synthetic chemistry for introducing functional groups into aromatic systems. For instance, the reaction of piperidine with nitroaromatic compounds in benzene has been demonstrated to yield specific substituted benzene derivatives, providing insights into the reaction kinetics and mechanisms which are fundamental in designing synthetic routes for complex molecules (Pietra & Vitali, 1972).

Biological Activities of Piper Species

The Piper genus, which includes compounds structurally related to 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, showcases a diverse range of biological activities. Essential oils derived from Piper species exhibit antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities. These findings contribute to the understanding of how structurally similar compounds might be used in developing new therapeutic agents or in agricultural applications as natural pesticides (da Silva et al., 2017).

Aqueous Fluoroalkylation Reactions

The development of environmentally friendly fluoroalkylation methods, including those relevant to compounds like 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, has been a focus of green chemistry. These reactions are crucial for incorporating fluorinated groups into organic molecules, significantly affecting their physical, chemical, and biological properties. Such advancements are especially pertinent in the pharmaceutical and agrochemical industries, where fluorinated compounds play a vital role (Song et al., 2018).

Fluoropolymers and Environmental Considerations

The synthesis and application of fluoropolymers, related to the fluorinated side chains in compounds like 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, have been extensively reviewed. These materials are valued for their exceptional chemical and thermal stability but also pose environmental and health considerations due to their persistence and potential bioaccumulation. Understanding the properties and impacts of fluoropolymers aids in assessing the broader implications of using fluorinated compounds in industry and consumer products (Henry et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-(2-fluoropropan-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c1-8(2,9)7-3-5-10-6-4-7;/h7,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSIBBFIKDRIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoropropan-2-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.